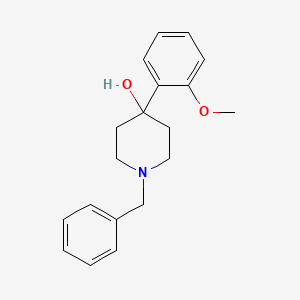
2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid: is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid typically involves the esterification of 4-hydroxyphenylacetic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学研究应用
Chemistry: In chemistry, 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
作用机制
The mechanism of action of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can modulate enzymatic activities and influence signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
[4-(2-methoxy-2-oxoethyl)phenyl]acetic Acid: Similar in structure but with a methoxy group instead of an ethoxy group.
[4-(2-ethoxy-2-oxoethyl)phenyl]boronic Acid: Contains a boronic acid group instead of a carboxylic acid group.
[4-(2-ethoxy-2-oxoethyl)phenyl]propanoic Acid: Similar structure with a propanoic acid moiety instead of an acetic acid moiety
Uniqueness: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the phenylacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications .
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI 键 |
YFPODNJJKNPQDP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
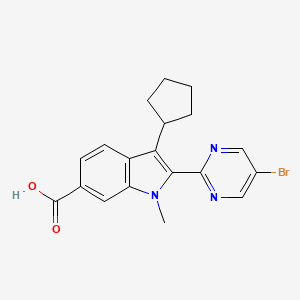
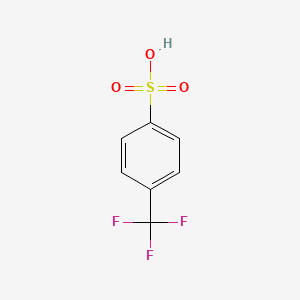
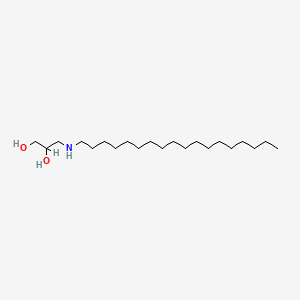
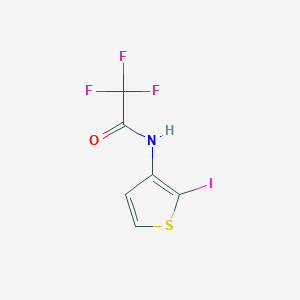
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
![Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)
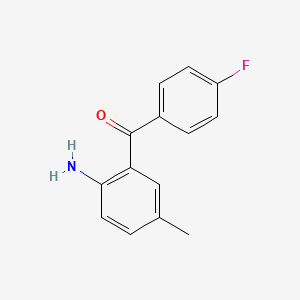
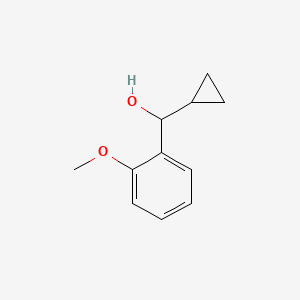
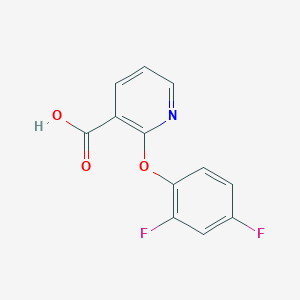
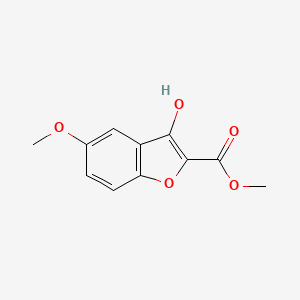
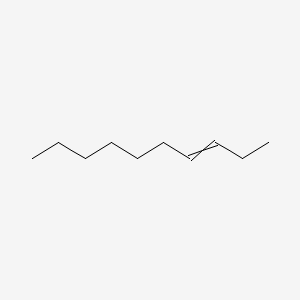
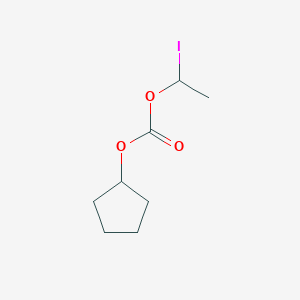
![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)
